8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.11979803 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Interconversions
The compound is involved in the synthesis and interconversion of various s-triazolo[3,4-a]isoquinolines, highlighting its role in heterocyclic chemistry. For instance, methylation and nucleophilic replacement are key reactions in this context (Sidhu, Naqui, & Iyengar, 1966).
Tetra- and Penta-Heterocyclic Compounds Synthesis
The compound is used in the creation of complex heterocyclic structures. It plays a role in the synthesis of derivatives like tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating its versatility in organic synthesis (Abdallah, Hassaneen, & Abdelhadi, 2009).
Potential Anticonvulsant Agents
This compound has been studied for its potential in pharmacological applications, particularly as an anticonvulsant agent. Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, highlighting its potential therapeutic applications (Zhang, Shen, Jin, & Quan, 2016).
Antimicrobial Applications
Research has explored the antimicrobial potential of derivatives of this compound. These studies focus on synthesizing and testing various derivatives for their effectiveness against different microbes, indicating the compound's role in developing new antimicrobial agents (Mukhtar et al., 2022).
Novel Synthesis Methods
The compound is central to developing new synthetic methods for creating complex molecular structures. It has been used in novel synthesis techniques for creating dihydroisoquinolin derivatives and other complex organic compounds, demonstrating its importance in advancing synthetic methodologies (Iwamoto, Chatani, & Murai, 2000).
Antioxidant Activity
Research has also shown that derivatives of this compound exhibit significant antioxidant activity. This aspect is crucial in developing new drugs and therapeutic agents targeting oxidative stress-related diseases (Narsimha, Battula, & Nagavelli, 2018).
Properties
IUPAC Name |
8,9-dimethoxy-5,5-dimethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2)10-11-8-13(22-3)14(23-4)9-12(11)16-19-20-17(21(16)18)15-6-5-7-24-15/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONTWORZCRVBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=CS4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.